Blood Pressure Reduction in Essential Hypertension: Esmalorid vs. Placebo Baseline with Dose-Titration Data
In a prospective clinical study of 39 patients with essential hypertension, Esmalorid (trichlormethiazide 2 mg + amiloride 2 mg once daily) reduced mean sitting systolic blood pressure from 167 ± 17 mm Hg at baseline to 151 ± 19 mm Hg after 8 weeks of treatment, and mean sitting diastolic blood pressure from 104 ± 6 mm Hg to 93 ± 8 mm Hg [1]. In 29 of 39 patients (74.4%), diastolic blood pressure fell below 95 mm Hg. Patients achieving diastolic blood pressure below 90 mm Hg on the 2 mg/2 mg dose were subsequently maintained on a 1 mg/1 mg dose for an additional 3 months, demonstrating dose-flexible efficacy without loss of blood pressure control [1]. This provides a quantifiable within-study efficacy benchmark: a mean systolic/diastolic reduction of 16/11 mm Hg (sitting) attributable to the 2 mg/2 mg dose over 8 weeks in a placebo-controlled design (2-week placebo run-in followed by active treatment) [1].
| Evidence Dimension | Antihypertensive efficacy: change in sitting systolic and diastolic blood pressure |
|---|---|
| Target Compound Data | Esmalorid 2 mg/2 mg: mean sitting SBP reduction from 167 ± 17 to 151 ± 19 mm Hg (Δ ≈ -16 mm Hg); mean sitting DBP reduction from 104 ± 6 to 93 ± 8 mm Hg (Δ ≈ -11 mm Hg) after 8 weeks. Responder rate: 29/39 patients (74.4%) with DBP < 95 mm Hg [1] |
| Comparator Or Baseline | Placebo run-in baseline; post-placebo values served as the pre-treatment BP reference. No active comparator arm in this study. |
| Quantified Difference | Δ SBP (sitting): -16 mm Hg; Δ DBP (sitting): -11 mm Hg from placebo baseline. Responder rate (DBP < 95 mm Hg): 74.4%. |
| Conditions | 39 patients with essential hypertension; 2-week placebo run-in; 4-week treatment with Esmalorid 2 mg/2 mg; 8-week total observation; sitting and standing BP measurements; study published 1985 (Kirsten et al., Dtsch Med Wochenschr) [1] |
Why This Matters
This establishes a directly measured, protocol-defined efficacy magnitude for Esmalorid in the target indication against a placebo-controlled baseline—an essential reference point for any prospective study design or comparative procurement specification.
- [1] Kirsten R, Kirch W, Heintz B. A trichlormethiazide-amiloride combination in essential hypertension. Dtsch Med Wochenschr. 1985 Mar 8;110(10):371-6. doi: 10.1055/s-2008-1068830. PMID: 3882380. View Source
